molecular formula C21H19N3O3 B2507666 5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326943-56-9

5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2507666
CAS No.: 1326943-56-9
M. Wt: 361.401
InChI Key: MCGRKPISKWSNAY-UHFFFAOYSA-N
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Description

5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C21H19N3O3 and its molecular weight is 361.401. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Chemosensor for Metal Ion Detection

The derivative, characterized as a novel pyrazoline heterocyclic D-π-A chromophore, exhibits potential as a fluorescent chemosensor. It is synthesized through a multi-step process, demonstrating selective sensitivity towards Fe3+ ions in solution, showcasing its utility in detecting metal ions with an on-off fluorescence mechanism. This derivative underscores the relevance of pyrazoline derivatives in environmental monitoring and analytical chemistry, particularly in the precise detection of metal ions like iron in various matrices (Khan, 2020).

Anticancer Potential

Research on novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has revealed their capability to inhibit the growth of A549 lung cancer cells. These compounds, synthesized through reactions involving ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine, show a structure-activity relationship indicating enhanced efficacy with specific substitutions. This highlights the derivative's potential as a therapeutic agent, particularly for targeting lung cancer, by modulating autophagy mechanisms (Zhang et al., 2008).

Antimicrobial and Anti-inflammatory Activities

A series of 1H-pyrazole derivatives with an aryl sulfonate moiety has been synthesized, demonstrating significant anti-inflammatory and antimicrobial properties. This research illustrates the potential of pyrazole derivatives in developing new therapeutic agents with dual anti-inflammatory and antimicrobial capabilities, suitable for treating conditions associated with inflammation and microbial infections (Kendre et al., 2013).

Herbicidal Activity

Investigations into pyrazole benzophenone derivatives have unveiled their potential as herbicides, targeting specific enzymes critical for plant growth. These compounds exhibit selective herbicidal activity, promising advancements in agricultural chemistry by offering safer alternatives to existing herbicides, potentially reducing environmental impact (Fu et al., 2017).

Antimicrobial Drug Design

Pyrazole-based drug molecules have been explored for their antimicrobial properties, particularly against Staphylococcus aureus DNA gyrase, comparing favorably with ciprofloxacin. This research underscores the role of pyrazole derivatives in the development of new antimicrobial drugs, addressing the growing concern of antibiotic resistance (Shubhangi et al., 2019).

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. For example, if it shows promising activity as a CDK inhibitor, it could be further developed as a potential anticancer drug .

Properties

IUPAC Name

5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-26-19-9-8-16(12-20(19)27-2)17-13-18-21(25)23(10-11-24(18)22-17)14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGRKPISKWSNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.